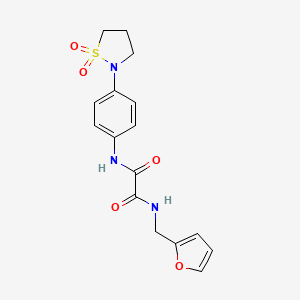

N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(furan-2-ylmethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(furan-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C16H17N3O5S and its molecular weight is 363.39. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Optically Active Binuclear Diorganotin Compounds

Optically active binuclear diorganotin compounds were synthesized from an optically active oxalamide, indicating a potential application in creating complex organometallic structures (Jiménez‐Pérez et al., 2006).

Copper-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions with (hetero)aryl chlorides and amides have been facilitated using oxalamide derivatives, which suggests their utility in enhancing catalytic reactions in organic chemistry (De et al., 2017).

N-Arylation of Oxazolidinones and Amides

Oxalamide derivatives have been shown to be effective in promoting the N-arylation of oxazolidinones and primary and secondary amides with (hetero)aryl iodides, indicating their role in facilitating complex organic synthesis (Bhunia et al., 2022).

Enhancement of Catalytic Activity in Coupling Reactions

N,N'-Bisoxalamides, including derivatives similar to the compound , have been found to enhance the catalytic activity in Cu-catalyzed coupling of (hetero)aryl bromides with anilines and secondary amines (Bhunia et al., 2017).

Biological Activities

Anticancer Activity

Derivatives of the compound have shown potent and selective cytotoxic effects against leukemia cell lines, indicating potential applications in cancer research (Horishny et al., 2021).

Inhibition of NQO2

Analogues of furan-amidines, which are structurally related to the compound, have been evaluated as inhibitors of NQO2, an enzyme of interest in cancer chemotherapy and malaria treatment (Alnabulsi et al., 2018).

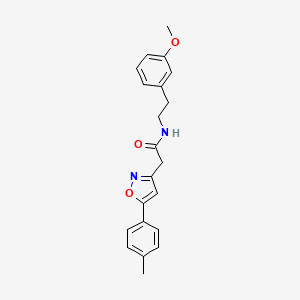

Antidepressant and Anti-anxiety Properties

Isoxazoline derivatives related to the compound have shown potential as antidepressant and anti-anxiety agents in neuropharmacological studies (Kumar et al., 2013).

Antibacterial, Antiurease, and Antioxidant Activities

Some triazole Schiff base and amine derivatives, structurally similar to the compound , have demonstrated effective antiurease and antioxidant activities (Sokmen et al., 2014).

Mecanismo De Acción

Target of Action

Compounds with a similar thiazolidin-2,4-dione (tzd) moiety have been known to interact with various biological targets .

Mode of Action

Tzd analogues are known to exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation, their antimicrobial action by inhibiting cytoplasmic mur ligases, and their antioxidant action by scavenging reactive oxygen species (ros) .

Biochemical Pathways

The tzd moiety is known to play a central role in the biological functioning of several essential molecules .

Pharmacokinetics

Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Result of Action

Compounds with a similar tzd moiety are known to exhibit a wide range of biological activities .

Action Environment

The presence of sulfur in the tzd moiety enhances their pharmacological properties .

Propiedades

IUPAC Name |

N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(furan-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O5S/c20-15(17-11-14-3-1-9-24-14)16(21)18-12-4-6-13(7-5-12)19-8-2-10-25(19,22)23/h1,3-7,9H,2,8,10-11H2,(H,17,20)(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTSHPHJJZRYRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C(=O)NCC3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2373875.png)

![2-chloro-N-((1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)sulfonyl)-N-(furan-2-ylmethyl)benzamide](/img/structure/B2373877.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2373878.png)

![2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2373880.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2373882.png)

![N,1-dimethyl-3,5-dinitro-6-[4-(phenylsulfonyl)piperazino]-1,4-dihydro-2-pyridinamine](/img/structure/B2373892.png)

![1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclopentan-1-ol](/img/structure/B2373895.png)